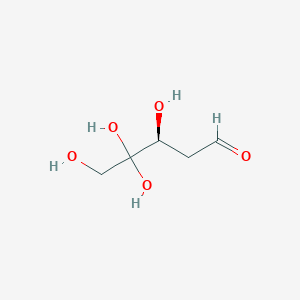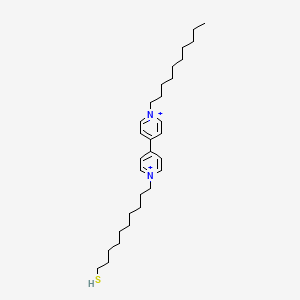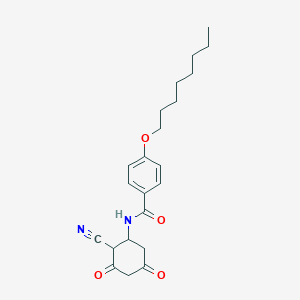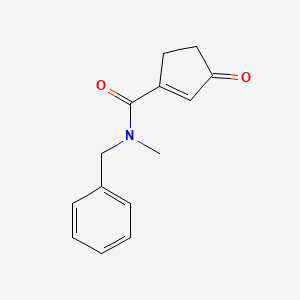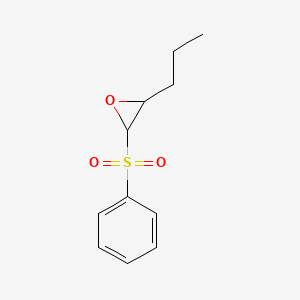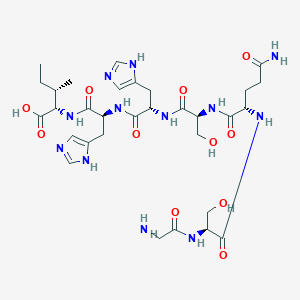
Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine is a peptide composed of seven amino acids: glycine, serine, glutamine, serine, histidine, histidine, and isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (isoleucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (histidine, serine, glutamine, serine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues may yield histidine derivatives, while reduction of disulfide bonds will yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.
Industry: Used in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Glycyl-L-leucyl-L-glutaminyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: A peptide with potential therapeutic applications.
Uniqueness
Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, serine, glutamine, histidine, and isoleucine residues allows for unique interactions and applications not seen in other peptides.
Eigenschaften
CAS-Nummer |
652969-20-5 |
|---|---|
Molekularformel |
C31H48N12O11 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C31H48N12O11/c1-3-15(2)25(31(53)54)43-28(50)20(7-17-10-35-14-37-17)40-27(49)19(6-16-9-34-13-36-16)41-30(52)22(12-45)42-26(48)18(4-5-23(33)46)39-29(51)21(11-44)38-24(47)8-32/h9-10,13-15,18-22,25,44-45H,3-8,11-12,32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,53,54)/t15-,18-,19-,20-,21-,22-,25-/m0/s1 |
InChI-Schlüssel |
WUSVPOQRVOQCPQ-KFXLWEAGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)


![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
